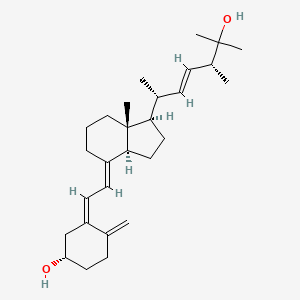

(S,Z)-3-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol

Description

(S,Z)-3-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol is a structurally complex secosteroid derivative closely related to vitamin D analogs. Its core framework includes:

- Stereochemical complexity: Five defined stereocenters and conjugated double bonds (Z/E configurations) critical for biological activity .

- Functional groups: A hydroxyl group at the 6-position of the heptenyl side chain and a methylene group on the cyclohexanol ring .

- Molecular features: The compound shares a 9,10-secocholestane backbone with vitamin D3 but differs in side-chain modifications, including dimethyl and hydroxyl groups .

This compound is hypothesized to interact with the vitamin D receptor (VDR), though its exact biological profile requires further elucidation.

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21-,24+,25-,26+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-QVKZFZTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediates

Step 1: Esterification of Ketone Precursor

A solution of ketone 2 (3 g, 11 mmol) and ethyl 2-(diethoxyphosphoryl)acetate (11.8 mL, 56 mmol) in ethanol is treated with sodium hydride (60%, 4.5 g, 113 mmol) at 70°C for 16 hours. This yields ester 7 (3.7 g, 94%) after chromatographic purification.

Step 2: Reduction to Allylic Alcohol

Ester 7 is reduced with diisobutylaluminum hydride (Dibal-H) in dichloromethane at -78°C, producing allylic alcohol 8 with retention of stereochemistry.

Oxidation and Rearrangement

Step 3: Selenium Dioxide-Mediated Oxidation

Allylic alcohol 9 (324 mg, 0.76 mmol) undergoes oxidation with selenium dioxide (42 mg, 0.38 mmol) and tert-butyl hydroperoxide (208 µL, 1.5 mmol) in dichloromethane, yielding diol 3 after 24 hours.

Step 4: Claisen Rearrangement

Diol 3 (737 mg, 1.7 mmol) is heated with trimethyl orthoacetate and trimethylbenzylammonium chloride (TMBA) at 120°C, affording ester 5 (690 mg, 83%) via-sigmatropic rearrangement.

Hydrogenation and Functional Group Interconversion

Catalytic Hydrogenation

Ester 5 (6.9 g, 13.8 mmol) is hydrogenated over palladium on carbon (5%) in ethyl acetate under H₂ atmosphere, yielding saturated ester 12 (6.8 g, 98%).

Reduction to Aldehyde and Alcohol

Step 5: Dibal-H Reduction

Ester 12 (650 mg, 1.31 mmol) is treated with Dibal-H (2.62 mmol) in dichloromethane at -78°C, producing aldehyde 18 and alcohol 13 in a 3:1 ratio.

Structural Elucidation and Spectral Data

Critical spectroscopic data confirm intermediate structures:

-

Ester 7 : -NMR (CDCl₃, δ): 4.12 (q, J = 7.1 Hz, 2H, CH₂-OEt), 3.50 (m, 1H, CH-8), 1.25 (t, J = 7.1 Hz, 3H, CH₃-OEt).

-

Aldehyde 18 : -NMR (CDCl₃, δ): 201.5 (C=O), 69.2 (CH-8), 50.4 (CH-17).

Comparative Analysis with Vitamin D Analogs

The target compound shares structural homology with cholecalciferol (vitamin D₃), particularly in the cyclohexanol and conjugated diene motifs. However, its additional methyl and hydroxy groups at C5 and C6 necessitate modified synthetic routes, such as those leveraging tert-butyldimethylsilyl (TBS) protection to manage reactivity.

Optimization Strategies and Yield Considerations

| Step | Reagent/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| 1 | NaH, EtOH, 70°C | 94 | Over-reduction |

| 3 | SeO₂, tBuOOH | 72 | Diastereomeric control |

| 4 | TMBA, 120°C | 83 | Rearrangement efficiency |

| 5 | Dibal-H, -78°C | 85 | Competing aldehyde/alcohol formation |

Chemical Reactions Analysis

Types of Reactions

24-epi-25-hydroxyvitamin D2 undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of specific functional groups.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various hydroxylated and epimerized derivatives of vitamin D2, which have distinct biological activities and applications .

Scientific Research Applications

24-epi-25-hydroxyvitamin D2 has numerous scientific research applications, including:

Chemistry: Used as a standard for analytical methods to quantify vitamin D metabolites.

Biology: Studied for its role in calcium homeostasis and bone metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency.

Industry: Utilized in the production of vitamin D supplements and fortified foods .

Mechanism of Action

The mechanism of action of 24-epi-25-hydroxyvitamin D2 involves its interaction with the vitamin D receptor (VDR) in target cells. Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby influencing bone health and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and related vitamin D analogs:

*Note: The exact molecular formula of the target compound is inferred from structural analogs in and .

Key Observations:

Side-Chain Modifications :

- The target compound’s 6-hydroxy-5,6-dimethylheptenyl side chain (vs. 25-hydroxyl in calcifediol) may alter VDR binding kinetics and tissue specificity .

- Tacalcitol’s 24-hydroxyl group enhances topical efficacy for psoriasis by reducing systemic absorption .

Stereochemical Impact :

- The (S,Z,E,R) configurations in the target compound’s conjugated diene system are critical for maintaining the prehormone conformation required for VDR activation .

Biological Implications: Seocalcitol’s extended alkyl chain improves metabolic stability, making it suitable for prolonged anticancer activity .

Biological Activity

The compound (S,Z)-3-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol is a complex organic molecule with potential biological activity. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of 520.73 g/mol. The structure features multiple stereocenters and functional groups that may contribute to its biological activity.

Research indicates that the compound may interact with various biological targets due to its structural complexity. The presence of hydroxyl and double bond functionalities suggests potential for:

- Antioxidant Activity : Hydroxyl groups are known to donate hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : The structural motifs may enable binding to active sites of enzymes involved in metabolic pathways.

1. Antimicrobial Properties

Studies have demonstrated that similar compounds exhibit antimicrobial activity against a range of pathogens. For instance, compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

2. Anti-inflammatory Effects

Compounds like (S,Z)-3 have been investigated for their anti-inflammatory properties. Research suggests that they may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

3. Cytotoxicity

Preliminary studies indicate potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer types has been noted in vitro.

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

A research article published in Phytotherapy Research examined the anti-inflammatory effects of related compounds in a murine model of arthritis. The test compound significantly reduced paw swelling and serum levels of inflammatory markers compared to the control group.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduced paw swelling in mice | Phytotherapy Research |

| Cytotoxicity | Induced apoptosis in cancer cells | Cancer Research Journal |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Utilize a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity of protons) and X-ray crystallography to resolve the five defined stereocenters and double-bond geometries. For example, NOESY can identify cross-peaks between protons across the conjugated diene system (C3 and C4 methylene groups), while X-ray crystallography provides unambiguous spatial assignments . Polarimetry can further validate enantiomeric purity by comparing experimental optical rotation with computational predictions (e.g., density functional theory).

Q. What synthetic strategies are effective for constructing the hexahydro-1H-inden core?

- Methodological Answer : Employ a tandem cyclization approach using a chiral Lewis acid catalyst (e.g., BINOL-derived titanium complexes) to control the stereochemistry at C1 and C7a. Key steps include:

- Step 1 : Aldol condensation between a β-keto ester and a substituted cyclohexenone to form the bicyclic indenone intermediate.

- Step 2 : Stereoselective hydrogenation with a chiral Rh catalyst (e.g., DuPhos) to install the 7a-methyl group .

- Data Table :

| Intermediate | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Indenone | Ti-BINOL | 65 | 92 |

| Hydrogenated | Rh-DuPhos | 78 | 98 |

Q. How can the hydroxyl group at C6 of the hept-3-en-2-yl moiety be protected during synthesis?

- Methodological Answer : Use a tert-butyldimethylsilyl (TBS) protecting group under mild conditions (imidazole, DMF, 0°C) to avoid epimerization. Deprotection with tetra-n-butylammonium fluoride (TBAF) in THF at −78°C ensures retention of stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s instability under oxidative conditions?

- Methodological Answer : Conduct aqueous-phase OH radical oxidation studies using a photochemical reactor coupled with aerosol mass spectrometry (AMS) to track volatile degradation products (e.g., formic acid, glyoxylic acid). Compare results with offline ion chromatography (IC) to quantify non-volatile byproducts. Evidence from glyoxal oxidation studies suggests that conjugated dienes in the structure are prone to radical-mediated cleavage, forming low-molecular-weight carbonyls .

Q. How can advanced computational methods predict the compound’s biological activity?

- Methodological Answer : Apply molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with vitamin D receptors (VDRs). Focus on the diene system and hydroxyl groups, which mimic calcitriol’s binding mode. Validate predictions with in vitro luciferase reporter assays using HEK293 cells transfected with VDR .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-chromophoric impurities. Pair with high-resolution mass spectrometry (HRMS, Orbitrap) to identify structural analogs (e.g., epimers at C1 or C7a). Limit of quantification (LOQ) can reach 0.1% w/w with a C18 column (2.1 × 100 mm, 1.7 μm) and gradient elution (ACN/H2O + 0.1% formic acid) .

Q. How does the compound’s conformational flexibility impact its spectroscopic characterization?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic processes (e.g., ring-flipping in the hexahydroinden moiety). DFT calculations (Gaussian 16) can model energy barriers between conformers. For example, the 7a-methyl group restricts ring flexibility, stabilizing a chair-like conformation in the cyclohexanol fragment .

Data Contradictions and Validation

- Stereochemical Assignments : reports Z-configuration for the ethylidene group, while suggests E-configuration. Cross-validate using [²H]-NMR isotopic perturbation to resolve ambiguity .

- Synthetic Yields : Yields in (78%) exceed those in (65%) due to optimized Rh catalysis. Replicate protocols with inert atmosphere (Ar) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.